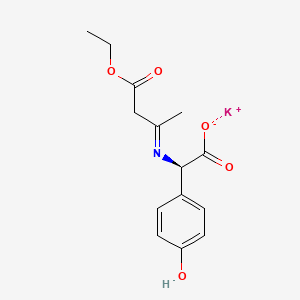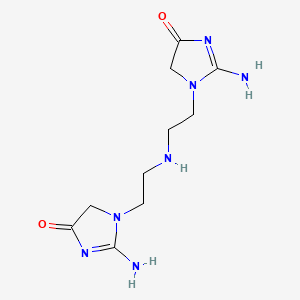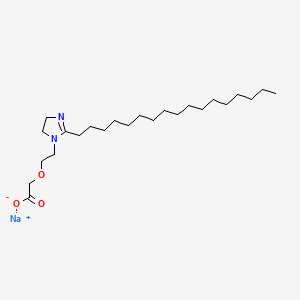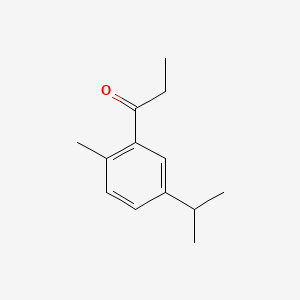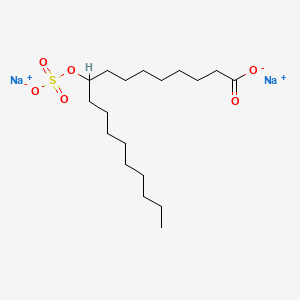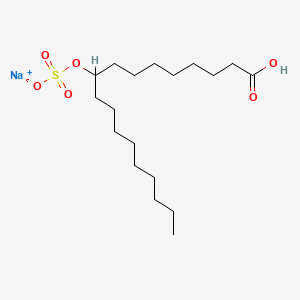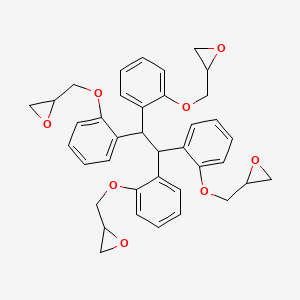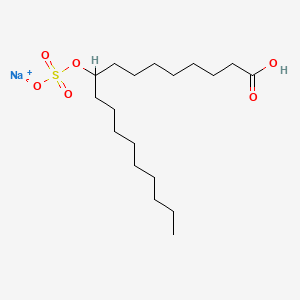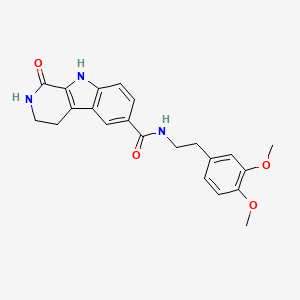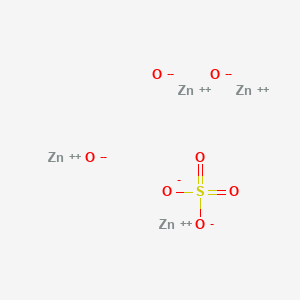![molecular formula C39H34Br14O2 B12693754 1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene] CAS No. 83929-74-2](/img/structure/B12693754.png)
1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene] is a complex organic compound with the molecular formula C39H34Br14O2 and a molecular weight of 1653.3 g/mol. This compound is known for its high bromine content, which makes it an effective flame retardant. It is used in various industrial applications, particularly in the production of flame-retardant materials.
Vorbereitungsmethoden
The synthesis of 1,1’-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene] involves multiple steps, including bromination and etherification reactions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Chemischer Reaktionen
1,1’-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the brominated structure.
Etherification: The methoxy groups can participate in etherification reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene] has several scientific research applications:
Chemistry: It is used as a flame retardant additive in various polymeric materials, including expanded polystyrene (EPS) and extruded polystyrene (XPS).
Biology and Medicine: Research is ongoing to explore its potential use in biological systems, although its primary application remains in material science.
Industry: The compound is widely used in the production of flame-retardant materials, providing enhanced fire resistance to various products.
Wirkmechanismus
The flame-retardant properties of 1,1’-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene] are primarily due to the high bromine content. Bromine atoms release free radicals during combustion, which interfere with the radical chain reactions that propagate the flame. This results in the formation of a char layer on the material’s surface, further inhibiting the spread of fire .
Vergleich Mit ähnlichen Verbindungen
1,1’-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene] is unique due to its high bromine content and complex structure. Similar compounds include:
Hexabromocyclododecane (HBCD): Another brominated flame retardant used in polystyrene foams.
Tetrabromobisphenol A (TBBPA): A widely used brominated flame retardant in electronic devices.
Compared to these compounds, 1,1’-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene] offers superior flame-retardant properties due to its higher bromine content and stability .
Eigenschaften
CAS-Nummer |
83929-74-2 |
|---|---|
Molekularformel |
C39H34Br14O2 |
Molekulargewicht |
1653.3 g/mol |
IUPAC-Name |
1,2,3,4,5-pentakis(bromomethyl)-6-[[2,6-dibromo-4-[2-[3,5-dibromo-4-[[2,3,4,5,6-pentakis(bromomethyl)phenyl]methoxy]phenyl]propan-2-yl]phenoxy]methyl]benzene |
InChI |
InChI=1S/C39H34Br14O2/c1-39(2,19-3-33(50)37(34(51)4-19)54-17-31-27(13-46)23(9-42)21(7-40)24(10-43)28(31)14-47)20-5-35(52)38(36(53)6-20)55-18-32-29(15-48)25(11-44)22(8-41)26(12-45)30(32)16-49/h3-6H,7-18H2,1-2H3 |
InChI-Schlüssel |
UFHKIVYAUNQXBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC2=C(C(=C(C(=C2CBr)CBr)CBr)CBr)CBr)Br)C3=CC(=C(C(=C3)Br)OCC4=C(C(=C(C(=C4CBr)CBr)CBr)CBr)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


